molecular formula C21H20ClN5O3 B2496740 N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261017-72-4

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2496740
CAS No.: 1261017-72-4
M. Wt: 425.87
InChI Key: SIZXXRUIJYQWEY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Structural and Synthetic Applications

Different Spatial Orientations of Amide Derivatives on Anion Coordination

  • Research by Kalita and Baruah (2010) on amide derivatives, including those related to quinoline and quinoxaline structures, highlights the significance of spatial orientations in the formation of complex structures like tweezer-like geometries and concave shapes through self-assembly and weak interactions (Kalita & Baruah, 2010).

Diversified Synthesis Methods

  • An et al. (2017) demonstrated a diversified synthesis approach for triazoloquinoxaline derivatives, employing a Ugi four-component reaction followed by copper-catalyzed tandem reactions. This method facilitates the creation of structurally varied and complex fused tricyclic scaffolds, showcasing the versatility of synthesis techniques for such compounds (An et al., 2017).

Potential Biological Activities

Adenosine Receptor Antagonists

  • Catarzi et al. (2005) explored the design of selective human A3 adenosine receptor antagonists using triazoloquinoxaline derivatives. These compounds, including those with carboxylate functions, showed significant selectivity and potency, indicating the potential for therapeutic applications (Catarzi et al., 2005).

Anticancer Activity

  • Reddy et al. (2015) synthesized a new series of triazoloquinoline derivatives to explore their anticancer activity. Certain derivatives exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of such compounds in cancer therapy (Reddy et al., 2015).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-12(2)19-24-25-20-21(29)26(15-6-4-5-7-16(15)27(19)20)11-18(28)23-14-10-13(22)8-9-17(14)30-3/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZXXRUIJYQWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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